molecular formula C11H14ClN3O B3218110 3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1187631-03-3

3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No. B3218110
CAS RN: 1187631-03-3
M. Wt: 239.70
InChI Key: YHTJVAXMUPDHPI-UHFFFAOYSA-N
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Description

3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride, also known as 3-EHP-PY, is a synthetic compound that has been used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 225.7 g/mol and a melting point of 166-167°C. 3-EHP-PY is an important compound in organic synthesis, and has been used as a starting material for the synthesis of various organic compounds.

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A study by Kaping et al. (2016) described an environmentally friendly synthesis method for novel pyrazolo[1,5-a]pyrimidine derivatives using ultrasound irradiation. These compounds were synthesized from 3-aminopyrazoles and showed promising anti-inflammatory and anti-cancer activities. The synthesis protocol offers advantages such as high yields, simplicity, and avoidance of harsh conditions, highlighting the potential of pyrazolyl compounds in medicinal chemistry (Kaping et al., 2016).

Microwave-assisted Synthesis and Antimicrobial Activity

Ashok et al. (2016) reported the microwave-assisted synthesis of 2-(3-aryl,1-phenyl-1H-pyrazol-4-yl)-8H-pyrano[2,3-f]chromen-4-ones, demonstrating the efficiency of using microwave irradiation in synthesizing complex organic compounds. These compounds were tested for antimicrobial activity, revealing that certain derivatives exhibit potent antimicrobial properties, thereby contributing to the development of new antimicrobial agents (Ashok et al., 2016).

Modification of Polymeric Materials

Aly and El-Mohdy (2015) explored the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including pyrazole derivatives. These modifications enhanced the hydrogels' swelling properties and thermal stability, suggesting applications in medical fields such as drug delivery systems (Aly & El-Mohdy, 2015).

Heterocyclization Studies

Ovchinnikova et al. (2014) investigated the heterocyclization of 3-(2-ethoxyphenyl)-substituted chalcone with aminoazoles, leading to the formation of pyrazolo[3,4-b]pyridine and azolopyrimidine systems. This study showcases the versatility of pyrazole derivatives in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Ovchinnikova et al., 2014).

properties

IUPAC Name

5-(3-ethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-15-9-5-3-4-8(6-9)10-7-11(12)14-13-10;/h3-7H,2H2,1H3,(H3,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTJVAXMUPDHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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